molecular formula C15H12N2OS B2422410 4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole CAS No. 1421263-29-7

4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole

Cat. No.: B2422410
CAS No.: 1421263-29-7
M. Wt: 268.33
InChI Key: YTYUMXDCQYERGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and a hydroxyphenyl group Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole typically involves the condensation of 2-hydroxyacetophenone with 3-pyridinecarboxaldehyde in the presence of a base, followed by cyclization with a thioamide. The reaction conditions often include the use of solvents such as ethanol or methanol and heating under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under various conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of reduced thiazole or pyridine derivatives.

    Substitution: Formation of halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole is unique due to the presence of both hydroxyphenyl and pyridyl groups, which enhance its biological activity and make it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also adds to its versatility and potential for further functionalization.

Properties

IUPAC Name

2-(5-methyl-2-pyridin-3-yl-1,3-thiazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-10-14(12-6-2-3-7-13(12)18)17-15(19-10)11-5-4-8-16-9-11/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYUMXDCQYERGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CN=CC=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.